molecular formula C17H16BrNO4 B5152010 methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate

methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate

Cat. No. B5152010
M. Wt: 378.2 g/mol
InChI Key: DJKGCCUHPUROSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a derivative of benzoic acid and has a molecular formula of C18H17BrNO4.

Mechanism of Action

The mechanism of action of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of genes involved in cancer cell survival and apoptosis. Physiologically, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro and in vivo. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a drug candidate.

Future Directions

There are several future directions for research on methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. One area of research is in the development of new drug candidates for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies and further research is needed to determine its effectiveness in clinical trials. Another area of research is in the development of new synthetic methods for this compound. The current synthesis method has some limitations and there is a need for more efficient and cost-effective methods. Finally, more research is needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate involves the reaction of 3-bromophenol with 2-bromo-1-phenylethanone to form 2-(3-bromophenoxy)propiophenone. This intermediate is then reacted with methyl 3-aminobenzoate to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

methyl 3-[2-(3-bromophenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11(23-15-8-4-6-13(18)10-15)16(20)19-14-7-3-5-12(9-14)17(21)22-2/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKGCCUHPUROSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.